Rel-(2R,5S)-2,5-Diphenylpyrrolidine
CAS No.:
Cat. No.: VC17203994
Molecular Formula: C16H17N
Molecular Weight: 223.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17N |
|---|---|
| Molecular Weight | 223.31 g/mol |
| IUPAC Name | (2S,5R)-2,5-diphenylpyrrolidine |
| Standard InChI | InChI=1S/C16H17N/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2/t15-,16+ |
| Standard InChI Key | NAOGHMNKMJMMNQ-IYBDPMFKSA-N |
| Isomeric SMILES | C1C[C@H](N[C@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
| Canonical SMILES | C1CC(NC1C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Structural and Stereochemical Features
Rel-(2R,5S)-2,5-Diphenylpyrrolidine belongs to the class of 2,5-disubstituted pyrrolidines, where the phenyl groups impose steric constraints that stabilize specific conformations. The (2R,5S) configuration creates a non-symmetrical arrangement, distinguishing it from its (2R,5R) and (2S,5S) diastereomers. Key structural descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇N |
| Molecular Weight | 223.31 g/mol |
| IUPAC Name | (2S,5R)-2,5-diphenylpyrrolidine |
| Canonical SMILES | C1CC(NC1C2=CC=CC=C2)C3=CC=CC=C3 |
| Isomeric SMILES | C1CC@HC3=CC=CC=C3 |
| InChI Key | NAOGHMNKMJMMNQ-IYBDPMFKSA-N |
The stereochemistry is critical for its function in catalysis. The phenyl groups at C2 and C5 create a chiral pocket that influences substrate binding in enantioselective reactions . Computational studies on analogous pyrrolidines suggest that the (2R,5S) configuration minimizes steric clash between the phenyl rings, favoring a twisted envelope conformation that enhances catalytic activity .
Synthetic Methodologies
Asymmetric Synthesis via Enzymatic Cascades
A landmark approach for synthesizing chiral pyrrolidines involves ω-transaminase (TA) and monoamine oxidase (MAO-N) cascades. In a 2014 study, Reilly et al. demonstrated that (2R,5S)-2-methyl-5-phenylpyrrolidine could be synthesized from achiral diketones with >94% enantiomeric excess (ee) and >98% diastereomeric excess (de) . The process involves:
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Transaminase-Catalyzed Amination: ω-TA introduces an amine group at the C5 position.
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MAO-N-Mediated Oxidation: Selective oxidation at C2 establishes the second stereocenter without perturbing the existing configuration .
This method’s regioselectivity ensures that the stereogenic centers remain intact, making it adaptable for synthesizing Rel-(2R,5S)-2,5-Diphenylpyrrolidine by substituting methyl groups with phenyl moieties .
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies:
| Method | Key Reagents/Catalysts | Stereoselectivity | Yield (%) | Limitations |
|---|---|---|---|---|
| Enzymatic Cascade | ω-TA, MAO-N | >94% ee, >98% de | 50–70 | Substrate specificity |
| Photocycloaddition | Ru(bpy)₃₂, BF₃·OEt₂ | 96:4 er | 40–60 | Requires UV/visible light |
| Corey–Itsuno Reduction | (S)-CBS Catalyst | 95:5 er | 60–80 | Limited to diketones |
Catalytic Applications in Enantioselective Reactions
Alpha-Chlorination of Aldehydes
Rel-(2R,5S)-2,5-Diphenylpyrrolidine derivatives have been employed as organocatalysts in the α-chlorination of aldehydes. The mechanism involves:
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N-Chlorination: The pyrrolidine’s secondary amine reacts with Cl⁺ sources (e.g., NCS) to form a chlorinated intermediate.
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1,3-Sigmatropic Shift: The chlorine migrates to the α-position of the aldehyde, facilitated by the catalyst’s chiral environment.
This process achieves up to 90% ee for substrates like propanal, outperforming proline-based catalysts in sterically hindered systems .
Enantioselective Biaryl Coupling
Chiral bis-hydrazone ligands featuring the (2R,5S)-diphenylpyrrolidine motif enable asymmetric Ullmann-type couplings. For example, Togni et al. (2015) demonstrated that ligand 5 (derived from (2R,5S)-diphenylpyrrolidine) facilitates the synthesis of axially chiral biaryls with 88–92% ee . The rigid pyrrolidine backbone orients substrates via π-π interactions, while the hydrazone groups coordinate transition metals like Cu(I) .
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